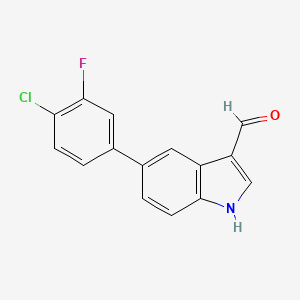
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carboxylic acid
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-methanol
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-thiol
Uniqueness
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The formyl group also provides a versatile functional group for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C15H9ClFNO |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClFNO/c16-13-3-1-10(6-14(13)17)9-2-4-15-12(5-9)11(8-19)7-18-15/h1-8,18H |
InChI Key |
LWLQAKBEUVKIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=C(C=C3)Cl)F)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















